A549 Antiproliferative Potency
In head-to-head comparison within the same primary study, AQIM-I demonstrated an IC50 of 9 nM against human NSCLC A549 cells assessed by MTT assay after 48-hour treatment [1]. The comparator YM155 exhibited an IC50 of 10 nM (0.01 μM) in the identical A549 cell line under the same MTT assay conditions [1]. Survivin-IN-1, a distinct survivin inhibitor chemotype, showed markedly weaker activity with an IC50 of 8,100 nM (8.1 μM) in A549 cells [2].
| Evidence Dimension | Antiproliferative IC50 against A549 NSCLC cells |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | YM155: 10 nM; Survivin-IN-1: 8,100 nM |
| Quantified Difference | AQIM-I vs. YM155: 1.1-fold more potent; AQIM-I vs. Survivin-IN-1: 900-fold more potent |
| Conditions | A549 human non-small cell lung cancer cells, 48-hour treatment, MTT assay |
Why This Matters
The 900-fold potency differential between AQIM-I and Survivin-IN-1 underscores that survivin inhibitors are not interchangeable; researchers requiring nanomolar potency for NSCLC models must select AQIM-I or YM155, with AQIM-I offering a modest but measurable potency advantage over YM155 in the same assay system.
- [1] Yuan J, Liu Z, Dong Y, et al. Pioneering 4,11-Dioxo-4,11-dihydro-1H-anthra[2,3-d]imidazol-3-ium Compounds as Promising Survivin Inhibitors by Targeting ILF3/NF110 for Cancer Therapy. Journal of Medicinal Chemistry. 2023;66(24):16843-16868. doi:10.1021/acs.jmedchem.3c01551 View Source
- [2] MedChemExpress. Survivin-IN-1 Product Page. HY-156321. Accessed 2025. View Source
